6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a methyl group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then subjected to cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially enhanced properties .
Scientific Research Applications
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-Bis(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound shares structural similarities with 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine but includes additional functional groups that may impart different properties.
Pyrido[2,3-d6,5-d’]dipyrimidinone derivatives: These compounds also feature a pyrimidine core and have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-20-22-13-19(15-4-8-17(25-2)9-5-15)21(24(20)23-14)16-6-10-18(26-3)11-7-16/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVOXXLMVMBGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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